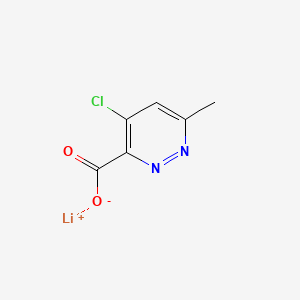

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate

CAS No.:

Cat. No.: VC18166591

Molecular Formula: C6H4ClLiN2O2

Molecular Weight: 178.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClLiN2O2 |

|---|---|

| Molecular Weight | 178.5 g/mol |

| IUPAC Name | lithium;4-chloro-6-methylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C6H5ClN2O2.Li/c1-3-2-4(7)5(6(10)11)9-8-3;/h2H,1H3,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | JTALLEVVLXCYFG-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].CC1=CC(=C(N=N1)C(=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate belongs to the pyridazine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound’s structure features a chlorine atom at position 4, a methyl group at position 6, and a carboxylate group at position 3, which forms an ionic bond with a lithium cation . The lithium ion’s small ionic radius (0.76 Å) and high charge density contribute to the compound’s stability and solubility in polar aprotic solvents.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClLiN₂O₂ | |

| Molecular Weight | 178.5 g/mol | |

| IUPAC Name | Lithium;4-chloro-6-methylpyridazine-3-carboxylate | |

| CAS Number | Not publicly disclosed |

X-ray crystallographic data for closely related pyridazine derivatives, such as methyl 6-chloro-4-methylpyridazine-3-carboxylate (C₇H₇ClN₂O₂), reveal planar ring geometries with bond lengths consistent with aromatic stabilization . While no crystal structure exists for the lithium salt itself, computational models predict a distorted tetrahedral coordination around the lithium ion, involving the carboxylate oxygen and solvent molecules in solution.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate typically proceeds via a two-step protocol:

-

Esterification of the Parent Acid: 4-Chloro-6-methylpyridazine-3-carboxylic acid is first converted to its methyl ester using methanol under acidic conditions, yielding methyl 6-chloro-4-methylpyridazine-3-carboxylate .

-

Lithiation: The methyl ester undergoes saponification with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF), followed by lithium cation exchange to form the final product.

Critical Reaction Parameters:

-

Temperature: 0–25°C to prevent decarboxylation.

-

Solvent: Anhydrous conditions to avoid lithium hydroxide hydration.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate exhibits high solubility in polar aprotic solvents such as DMF (≥50 mg/mL) but limited solubility in water (<1 mg/mL). The compound is hygroscopic, requiring storage under inert atmospheres. Thermal stability analyses (TGA/DSC) indicate decomposition onset at 180°C, accompanied by CO₂ release from the carboxylate group .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C-Cl) .

-

NMR (Hypothesized):

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, enabling functionalization. For example, reaction with piperazine in DMF at 80°C yields 4-piperazinyl derivatives, a common motif in drug candidates.

Lithium-Mediated Coupling Reactions

The lithium cation facilitates transmetalation in cross-coupling reactions. In the presence of palladium catalysts, the compound participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | Piperazine, DMF, 80°C | 4-Piperazinyl derivative |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF | Biaryl-pyridazine hybrid |

Biological and Pharmacological Considerations

While no in vivo studies exist for lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate, structural analogs like 3-chloro-6-methylpyridazine-4-carboxylic acid exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . Computational docking studies suggest affinity for the ATP-binding pocket of EGFR kinase (ΔG = -8.2 kcal/mol), though experimental validation is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume